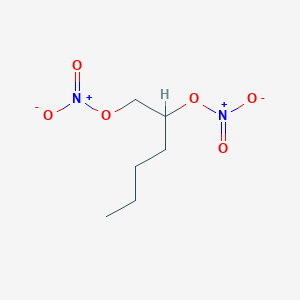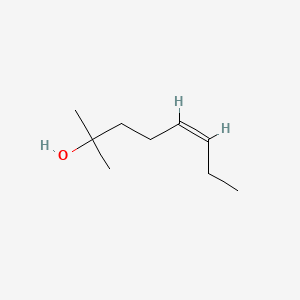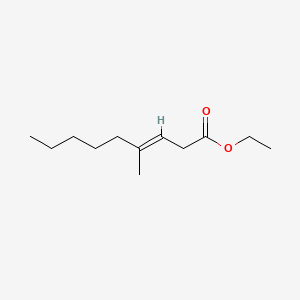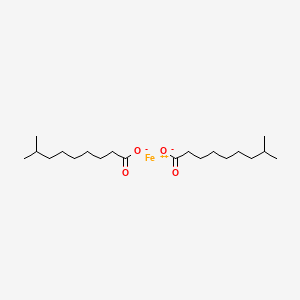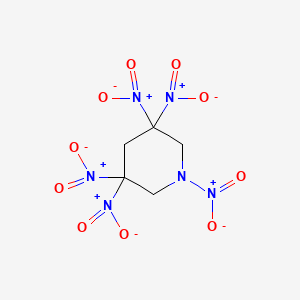
Piperidine, 1,3,3,5,5-pentanitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1,3,3,5,5-pentanitro- is a highly nitrated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1,3,3,5,5-pentanitro- typically involves the nitration of piperidine derivatives. The process often requires strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the desired positions on the piperidine ring.
Industrial Production Methods
Industrial production of piperidine, 1,3,3,5,5-pentanitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle highly exothermic reactions. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential for explosive decomposition of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1,3,3,5,5-pentanitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of piperidine derivatives with different functional groups.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives with different functional groups, such as amino, hydroxyl, or thiol groups, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1,3,3,5,5-pentanitro- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of piperidine derivatives in treating various diseases.
Industry: The compound is used in the production of advanced materials, including explosives and propellants, due to its high energy content.
Wirkmechanismus
The mechanism of action of piperidine, 1,3,3,5,5-pentanitro- involves its interaction with molecular targets and pathways within biological systems. The nitro groups on the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of specific enzymes or signaling pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom, similar to piperidine but with a different electronic structure.
Dihydropyridine: A partially saturated derivative of pyridine with two additional hydrogen atoms.
Piperine: An alkaloid derived from black pepper, structurally related to piperidine but with different functional groups.
Uniqueness
Piperidine, 1,3,3,5,5-pentanitro- is unique due to its high degree of nitration, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives
Eigenschaften
CAS-Nummer |
71706-07-5 |
|---|---|
Molekularformel |
C5H6N6O10 |
Molekulargewicht |
310.14 g/mol |
IUPAC-Name |
1,3,3,5,5-pentanitropiperidine |
InChI |
InChI=1S/C5H6N6O10/c12-7(13)4(8(14)15)1-5(9(16)17,10(18)19)3-6(2-4)11(20)21/h1-3H2 |
InChI-Schlüssel |
IBPRZWSDOFZNQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(CC1([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



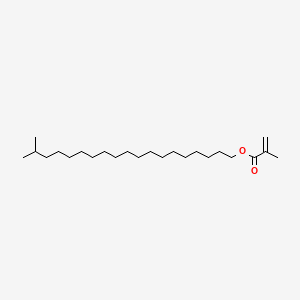

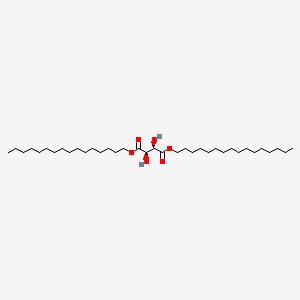
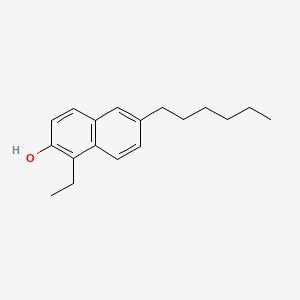
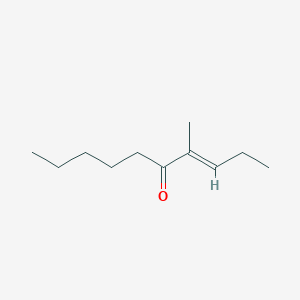
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
